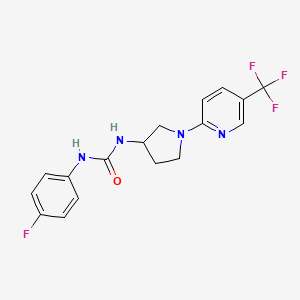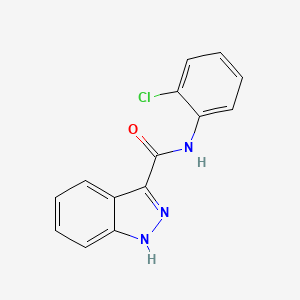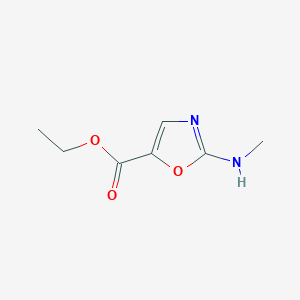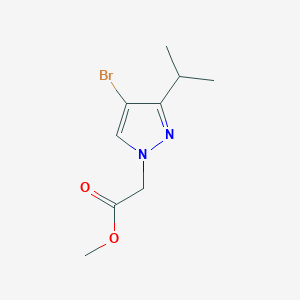
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrolidinyl urea derivatives and has been studied extensively for its mechanism of action and physiological effects.
Aplicaciones Científicas De Investigación
Chemo- and Stereoselective Synthesis
(Métayer et al., 2015) explored the chemo- and stereoselective synthesis of fluorinated enamides from ynamides, presenting a method that mirrors the properties of ureas. This study indicates the potential use of similar compounds in the development of bioisosteres for biological studies and medicinal chemistry.
Fluorescent Sensing Applications
(Jordan et al., 2010) discussed the preparation of fluorescent pyrid-2-yl ureas for the selective sensing of strong organic acids, showcasing their application in the development of sensors with specific fluorescence responses to environmental changes.
Stereoselective Synthesis of Active Metabolites
(Chen et al., 2010) detailed the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, demonstrating the importance of precise synthetic techniques in the creation of biologically active compounds.
Fluoroionophore for Al(3+) Sensing
(Maity & Govindaraju, 2010) synthesized a pyrrolidine constrained bipyridyl-dansyl conjugate, acting as a selective chemosensor for Al(3+), indicative of the role of such compounds in developing selective sensors for metal ions.
Crystal Packing and Fluorination Effects
(Abad et al., 2006) examined the X-ray structures of fluorinated N-(pyridin-4-yl)-N‘-phenylureas to understand the impact of fluorination on crystal packing, highlighting the significance of fluorine atoms in modulating intermolecular interactions.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N4O/c18-12-2-4-13(5-3-12)23-16(26)24-14-7-8-25(10-14)15-6-1-11(9-22-15)17(19,20)21/h1-6,9,14H,7-8,10H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFQFXLOJRJKAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NC2=CC=C(C=C2)F)C3=NC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,5-difluorophenyl)methyl]-N-methyl-1-(pyridin-2-yl)azetidin-3-amine](/img/structure/B2726982.png)
![1-thiophen-2-yl-N-[4-(trifluoromethoxy)phenyl]methanimine](/img/structure/B2726989.png)
![tert-Butyl N-{3-aminospiro[3.3]heptan-1-yl}carbamate](/img/structure/B2726990.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-1-(2-fluorophenyl)pyrrolidine-3-carboxamide](/img/structure/B2726991.png)


![(5E)-5-({4-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2726994.png)
![Benzyl 1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2726995.png)
![6-Tert-butyl-2-[1-[2-(2,5-dimethylphenoxy)propanoyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2726996.png)
![2-[(3aR)-1-benzoyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl benzenecarboxylate](/img/structure/B2726997.png)

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2726999.png)

![Benzo[b]thiophene-3-carboxylic acid, 7-fluoro-](/img/structure/B2727002.png)